2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
Significance of Pyrrole (B145914) Scaffolds in Organic Synthesis and Heterocyclic Chemistry
The pyrrole ring is a five-membered aromatic heterocycle that is a cornerstone of organic and medicinal chemistry. numberanalytics.comnih.gov Its structure is integral to a vast number of natural products essential for life, including heme (a component of hemoglobin), chlorophylls, and vitamin B12. numberanalytics.comresearchgate.net The electron-rich nature of the pyrrole ring makes it highly reactive towards electrophiles, a characteristic that chemists have extensively exploited in synthesis. numberanalytics.com
Pyrrole derivatives are recognized as crucial scaffolds for the development of new therapeutic agents, with applications as antibacterial, antiviral, anticancer, and anti-inflammatory compounds. nih.govresearchgate.net Their versatility also extends to materials science, where they are used in the development of organic light-emitting diodes (OLEDs) and other advanced materials. numberanalytics.com The ability to functionalize the pyrrole ring at various positions allows for the fine-tuning of its electronic and steric properties, making it an exceptionally versatile building block in the synthesis of complex molecules. nih.govbohrium.com
Contextualizing 2,5-dimethyl-1H-pyrrole-3-carbaldehyde within Functionalized Pyrrole Derivatives
Within the broad class of pyrroles, functionalized derivatives are key to unlocking specific synthetic pathways. This compound is a prime example of a strategically substituted pyrrole. The methyl groups at the 2- and 5-positions (the α-carbons) are significant because they block the most reactive sites for electrophilic substitution. In unsubstituted pyrrole, electrophilic attack typically occurs at the α-position. By blocking these sites, the reactivity is directed towards the less reactive β-positions (3 and 4).
The aldehyde group at the 3-position is a versatile functional handle. It can undergo a wide range of chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation reactions to form larger, more complex structures. nbinno.com This makes this compound a valuable intermediate for synthesizing a variety of substituted pyrrole-containing molecules. The combination of blocked α-positions and a reactive β-aldehyde group defines its unique utility in organic synthesis.
Historical Overview of Pyrrole-3-carbaldehyde Synthesis and its Foundational Utility
The introduction of an aldehyde group onto a pyrrole ring, a process known as formylation, is a fundamental transformation in heterocyclic chemistry. Several classic named reactions have been adapted for this purpose.
The Vilsmeier-Haack reaction is one of the most common and effective methods for formylating electron-rich aromatic and heterocyclic compounds, including pyrroles. organic-chemistry.orgchemtube3d.com The reaction typically uses a formylating agent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). quimicaorganica.org This forms the "Vilsmeier reagent," an electrophilic iminium species that then attacks the electron-rich pyrrole ring. quimicaorganica.org Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. chemtube3d.com Studies have shown that for N-substituted pyrroles, the regioselectivity of formylation (whether it occurs at the α- or β-position) is influenced by steric factors. rsc.org For pyrroles with blocked α-positions like 2,5-dimethylpyrrole, formylation occurs at the β-position. Researchers have also developed methods using sterically hindered formamides to selectively achieve formylation at the 3-position of N-substituted pyrroles. researchgate.net
Another historically significant method is the Gattermann reaction . wikipedia.orglscollege.ac.in This reaction initially involved the use of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst to formylate aromatic compounds. lscollege.ac.inthermofisher.com Due to the high toxicity of HCN, a modification by Adams, which generates HCN in situ from zinc cyanide (Zn(CN)2), became more widely adopted. wikipedia.orgthermofisher.com The Gattermann reaction is particularly useful for formylating phenols, phenolic ethers, and heteroaromatics like pyrroles. thermofisher.com
The Reimer-Tiemann reaction , which involves reacting a phenol (B47542) with chloroform (B151607) in a basic solution, can also be applied to pyrroles to introduce a formyl group, typically yielding pyrrole-2-carbaldehyde along with some 3-chloro-pyridine. mbbcollege.in
These foundational formylation methods have been refined over the years, leading to more efficient and selective syntheses of pyrrole-3-carbaldehydes. Modern approaches include multicomponent reactions that can construct the functionalized pyrrole ring in a single pot, demonstrating the continued evolution of synthetic strategies for this important class of compounds. researchgate.netrsc.org
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-7(4-9)6(2)8-5/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWDXQPFVZMHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280750 | |
| Record name | 2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-63-5 | |
| Record name | 2,5-Dimethyl-1H-pyrrole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 18512 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2199-63-5 | |
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| Record name | 2199-63-5 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Transformations of 2,5 Dimethyl 1h Pyrrole 3 Carbaldehyde
Reactions Involving the Aldehyde Functional Group at C3
The aldehyde group is characterized by a polarized carbon-oxygen double bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of the transformations of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde.
Nucleophilic Addition Reactions with Diverse Reagents
Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the alcohol product.
A general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions. For instance, the reaction with a Grignard reagent (R-MgBr) would introduce an alkyl or aryl group, yielding a secondary alcohol.
| Reagent Type | Example Reagent | Product Type |
| Organometallic | Grignard Reagent (RMgX) | Secondary Alcohol |
| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |
| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |
This table illustrates common nucleophilic addition reactions applicable to the aldehyde group.
Condensation Reactions for New Carbon-Carbon Bond Formation
Condensation reactions involving the aldehyde group are powerful methods for constructing larger molecular frameworks. These reactions typically involve an initial nucleophilic addition followed by a dehydration step.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a weak base like piperidine (B6355638) and results in the formation of a new carbon-carbon double bond. wikipedia.org For example, reacting this compound with malononitrile (B47326) would yield (2,5-dimethyl-1H-pyrrol-3-yl)methylenemalononitrile. Studies on the related 1H-pyrrole-2-carbaldehyde have shown that such condensations can be efficiently carried out in ionic liquids. rsc.org
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of control over the location of the new double bond. libretexts.orgwikipedia.org The aldehyde reacts with a phosphorus ylide (a Wittig reagent), which is prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to form the alkene and a phosphine (B1218219) oxide byproduct. organic-chemistry.orgmnstate.edu This allows for the introduction of a variety of substituted vinyl groups at the C3 position of the pyrrole (B145914).
Rothemund Reaction: In a broader context of pyrrole-aldehyde chemistry, condensation reactions are fundamental to the synthesis of porphyrins. The Rothemund reaction involves the acid-catalyzed condensation of four pyrrole molecules with four aldehyde molecules to form a porphyrin macrocycle. wikiwand.comwikipedia.orgnumberanalytics.com While this specific reaction uses a pyrrole and an aldehyde as separate reactants, the underlying principle of acid-catalyzed condensation at the positions adjacent to the pyrrole nitrogen is a key aspect of pyrrole reactivity. quora.com
| Reaction Name | Reactant Partner | Key Reagents/Catalysts | Product Class |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Weak base (e.g., Piperidine) | α,β-Unsaturated compound |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Strong base (e.g., n-BuLi) | Alkene |
| Rothemund Reaction | Pyrrole | Acid catalyst | Porphyrin |
This interactive table summarizes key condensation reactions.
Oxidation Pathways Leading to Carboxylic Acid Derivatives
The aldehyde group is readily oxidized to a carboxylic acid functional group. This transformation is a common step in synthetic pathways to access pyrrole-3-carboxylic acids.
Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide can effectively convert the aldehyde. researchgate.net The oxidation of this compound yields 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This derivative is a valuable synthon in its own right. Reviews on the oxidation of heterocyclic compounds by permanganate show that formyl groups on various heterocycles, including pyrroles, are converted to carboxyl groups. researchgate.net
| Oxidizing Agent | Product |
| Potassium Permanganate (KMnO₄) | 2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
| Jones Reagent (CrO₃/H₂SO₄) | 2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
This table shows typical reagents for the oxidation of the title compound.
Reduction Reactions to Corresponding Alcohols and Amines
The aldehyde group can be reduced to either a primary alcohol or an amine, depending on the reagents and conditions employed.
Reduction to Alcohols: Hydride reducing agents are commonly used for the reduction of aldehydes to primary alcohols. Sodium borohydride (NaBH₄) is a mild and selective reagent that efficiently reduces aldehydes and ketones. ugm.ac.id The reaction of this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would yield (2,5-dimethyl-1H-pyrrol-3-yl)methanol. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also achieves this transformation.
Reduction to Amines (Reductive Amination): Reductive amination is a process that converts an aldehyde into an amine. mdpi.com The reaction proceeds through the initial formation of an imine by condensation of the aldehyde with a primary or secondary amine (or ammonia), followed by the reduction of the imine in situ. organic-chemistry.orgresearchgate.net Common reducing agents for this one-pot process include sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] or catalytic hydrogenation. nih.govresearchgate.net This pathway allows for the synthesis of a wide variety of N-substituted (2,5-dimethyl-1H-pyrrol-3-yl)methanamines.
| Reaction Type | Reagent(s) | Product Type |
| Alcohol Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Alcohol Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
| Reductive Amination | Amine (R-NH₂) + Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine |
This table outlines the primary reduction pathways for the aldehyde group.
Reactivity of the Pyrrole Heterocyclic Core
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The reactivity and regioselectivity are influenced by the existing substituents.
Electrophilic Substitution Reactions on the Pyrrole Nucleus
Pyrrole is significantly more reactive towards electrophiles than benzene. In an unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (or C5) position due to the greater stability of the resulting cationic intermediate (arenium ion), which can be delocalized over more atoms compared to attack at C3. chemistrysteps.com
However, in this compound, the landscape for electrophilic substitution is altered.
Activating/Deactivating Effects: The two methyl groups at C2 and C5 are electron-donating and thus activating groups. The aldehyde group at C3 is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack, particularly at the positions ortho and para to it. youtube.com
Steric Hindrance: The C2 and C5 positions are blocked by methyl groups.
Regioselectivity: The only available position for substitution is C4. The deactivating nature of the adjacent C3-aldehyde group makes substitution at C4 less favorable than in an unsubstituted pyrrole. Nevertheless, as an electron-rich heterocycle, substitution can still occur under appropriate conditions. Reactions like nitration, halogenation, or sulfonation would be expected to proceed at the C4 position, although potentially requiring more forcing conditions than for a more activated pyrrole. A well-known formylation reaction for electron-rich arenes is the Vilsmeier-Haack reaction, which uses a phosphorus oxychloride and a substituted formamide (B127407) to generate an electrophile. wikipedia.orgjk-sci.comorganic-chemistry.org While the title compound is already formylated, this reaction exemplifies the high reactivity of pyrrole rings towards electrophiles. chemistrysteps.com
Rearrangement Reactions and their Mechanistic Insights
The pyrrole ring system, particularly when functionalized with acyl groups, is susceptible to rearrangement reactions, often mediated by acid. A common transformation involves the migration of an acyl group from the C2 to the C3 position. For instance, 2-acylpyrroles can be converted into their more stable 3-acyl isomers upon treatment with strong acids like trifluoromethanesulfonic acid. researchgate.net This rearrangement is believed to proceed through a mechanism involving protonation of the acyl group, followed by a series of steps that lead to the thermodynamically favored product.
In cases where the adjacent position is blocked, a cross-ring migration may be observed. researchgate.net The mechanism of these acid-mediated rearrangements is a subject of detailed study, often involving complex intermediates and transition states. Theoretical and experimental investigations have also shed light on other rearrangement pathways. For example, computational studies on N-propargylated pyrrole-carbaldehydes have explored different reaction mechanisms, including potential sigmatropic rearrangements, which compete with other reaction pathways depending on the substrate and conditions. researchgate.netnih.gov These studies help in understanding the factors that govern the reactivity and can lead to unexpected products like indolizine (B1195054) derivatives. researchgate.net
| Rearrangement Type | Catalyst/Conditions | Description | Source |
| Acyl Migration | Trifluoromethanesulfonic Acid | Conversion of 2-acylpyrroles to the more stable 3-acyl isomers. | researchgate.net |
| Cross-Ring Migration | Acid-mediated | Occurs when the adjacent position for a standard acyl migration is blocked. | researchgate.net |
| Sigmatropic Rearrangement | Metal-catalyzed (e.g., Gold) | A potential pathway in transformations of functionalized pyrroles, competing with other reaction mechanisms like carbene formation. | nih.gov |
Functionalization Strategies at the N1 Position of the Pyrrole Ring
The nitrogen atom (N1) of the this compound ring offers a prime site for introducing a wide range of functional groups, significantly altering the molecule's properties and synthetic utility. Various strategies have been developed to achieve N-functionalization, including alkylation, arylation, and the introduction of other substituents.
One effective method is the direct N-alkylation or N-arylation through multicomponent reactions. For example, a one-pot reaction involving an α-hydroxyketone, an oxoacetonitrile, and a primary amine in the presence of acetic acid can yield N-substituted pyrroles. nih.gov This approach allows for the introduction of diverse substituents, such as benzyl (B1604629) groups, onto the nitrogen atom. nih.gov More advanced techniques like the Buchwald-Hartwig amination have been employed to synthesize N-alkynylated pyrrole derivatives, which can then undergo further "click" chemistry reactions for more complex functionalization. rsc.org The existence of commercially available or documented N-phenyl and N-propyl derivatives of 2,5-dimethylpyrrole-3-carbaldehyde underscores the feasibility and importance of these N-functionalization strategies. nih.govuni.lu
| Functionalization Strategy | Reagents/Catalyst | Resulting Moiety | Example Product | Source |
| Multicomponent Reaction | Primary Amine, Acetic Acid | N-Alkyl/N-Aryl | 1-benzyl-2-phenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile | nih.gov |
| Buchwald-Hartwig Amination | Alkynylamine, Palladium catalyst | N-Alkynyl | N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole | rsc.org |
| N-Arylation | Phenyl source (e.g., Phenylboronic acid) | N-Phenyl | 2,5-Dimethyl-1-phenylpyrrole-3-carbaldehyde | nih.gov |
| N-Alkylation | Alkyl halide or other alkylating agent | N-Propyl | 2,5-dimethyl-1-propylpyrrole-3-carbaldehyde | uni.lu |
| N-Sulfonylation | Phenylsulfonyl chloride | N-Phenylsulfonyl | 1-(Phenylsulfonyl)pyrrole | researchgate.net |
Catalytic Reactions Facilitating Complex Transformations of Pyrrole-3-carbaldehydes
Catalysis plays a pivotal role in unlocking the synthetic potential of pyrrole-3-carbaldehydes, enabling complex transformations with high efficiency and selectivity. Both Lewis acid and transition metal catalysts are employed to facilitate a variety of reactions.
Lewis acids such as Aluminum chloride (AlCl₃) and Boron trifluoride etherate (BF₃·OEt₂) are used to catalyze acylation reactions on the pyrrole ring, with the regioselectivity often depending on the specific catalyst used. researchgate.net Scandium(III) triflate (Sc(OTf)₃) has been shown to catalyze Nazarov cyclization reactions involving pyrrole derivatives, a key step in the synthesis of more complex polycyclic structures. researchgate.net
Transition metals are also widely used. Gold catalysts, for instance, can promote intricate intramolecular transformations. nih.gov Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, has been applied to pyrrole systems for the synthesis of triazole-containing conjugates. researchgate.net Furthermore, metals like palladium on carbon are used for catalytic hydrogenation, a fundamental reaction in the synthesis of pyrrole-3-carbaldehydes from precursors like dinitriles. google.com
| Catalyst System | Type of Transformation | Description | Source |
| AlCl₃ / BF₃·OEt₂ | Acylation | Catalyzes the regioselective addition of acyl groups to the pyrrole ring. | researchgate.net |
| Sc(OTf)₃ | Nazarov Cyclization | Facilitates the cyclization of divinyl ketones derived from pyrroles. | researchgate.net |
| Gold (Au) catalysts | Intramolecular Redox Reactions | Can lead to the formation of complex fused-ring systems through pathways like sigmatropic rearrangements. | nih.gov |
| Copper (Cu) catalysts | Azide-Alkyne Cycloaddition (CuAAC) | Used for "click" chemistry to link pyrrole moieties to other molecules via a triazole bridge. | researchgate.net |
| Palladium on Carbon (Pd/C) | Reduction/Hydrogenation | Employed in the synthesis of the pyrrole core from functionalized precursors. | google.com |
Structural Modifications and Derivatization of 2,5 Dimethyl 1h Pyrrole 3 Carbaldehyde
Rational Design Principles for Novel Pyrrole-3-carbaldehyde Analogs
The rational design of new bioactive molecules is a foundational element of modern drug discovery. mdpi.com Pyrrole (B145914) and its derivatives are considered "privileged scaffolds" because they can interact with a wide range of biological targets. uctm.edunih.gov The design of novel analogs of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde is guided by several key principles aimed at enhancing target affinity, selectivity, and pharmacokinetic properties.
Key design strategies include:
Structural Simplification or Elaboration : The core pyrrole structure can be simplified or elaborated with additional functional groups or fused ring systems to modulate its interaction with biological targets.
Substituent Modification : The introduction of diverse substituents at the N1, C4, and aldehyde positions allows for a systematic exploration of the chemical space. This includes varying electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and hydrogen bonding capacity to fine-tune molecular interactions.
Isosteric and Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties (isosteres) can lead to improved potency or metabolic stability. For example, replacing the pyrrole ring with other heterocycles like imidazole, pyrazole, or furan (B31954) has been explored, although this often leads to a significant loss of activity, highlighting the importance of the pyrrole core itself. acs.org
Conformational Restriction : Introducing structural elements that reduce the molecule's conformational flexibility can lock it into a bioactive conformation, thereby increasing affinity for its target. This can be achieved by introducing bulky groups or creating cyclic derivatives.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) models, play a crucial role in the rational design process, allowing for the prediction of biological activity and the prioritization of synthetic targets. mdpi.com
Synthesis of Diverse Substituted Pyrrole-3-carbaldehydes
The synthesis of substituted pyrrole-3-carbaldehydes is a well-established field, with robust methods available for modification at multiple positions on the heterocyclic core.
The most common and versatile method for preparing N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis. uctm.eduacs.org This reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione (acetonylacetone), with a primary amine. uctm.edumdpi.com This approach conveniently installs the desired N-substituent in a single step. The subsequent introduction of the carbaldehyde group at the C3 position is typically achieved through the Vilsmeier-Haack reaction, which uses a formylating agent like a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF). acs.org
The Paal-Knorr reaction is compatible with a wide range of primary amines, including aliphatic and aromatic variants, allowing for the synthesis of a diverse library of N-substituted precursors. researchgate.net
Table 1: Examples of N-Substituted 2,5-Dimethylpyrroles via Paal-Knorr Synthesis
| Starting Amine | N-Substituent | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | Phenyl | CATAPAL 200, 60 °C, 45 min | 73 | mdpi.com |
| 4-Methylaniline | p-Tolyl | CATAPAL 200, 60 °C, 45 min | 96 | mdpi.com |
| Naphthalen-1-amine | Naphthalen-1-yl | CATAPAL 200, 60 °C, 45 min | 83 | mdpi.com |
This table is interactive and can be sorted by column.
While the 2- and 5-positions are occupied by methyl groups in the parent compound, the C4 position remains available for substitution. Pyrroles are electron-rich aromatic compounds, making them susceptible to electrophilic substitution reactions. researchgate.net However, these reactions can sometimes lead to polymerization, especially under strongly acidic conditions. uctm.edu
Controlled halogenation (e.g., bromination or chlorination) can introduce halogen atoms at the C4 position. Further functionalization can be achieved through metal-catalyzed cross-coupling reactions, using the halogenated pyrrole as a starting material. Direct C-H functionalization is also an emerging strategy for introducing new groups onto the pyrrole ring under milder, metal-free conditions. researchgate.net
The carbaldehyde group at the C3 position is a versatile chemical handle for further molecular elaboration. It readily undergoes a variety of classical aldehyde reactions, enabling the construction of more complex derivatives.
Common transformations include:
Condensation Reactions : The aldehyde can be condensed with active methylene (B1212753) compounds, such as those found in pyrrolones, in the presence of a catalyst like potassium hydrogen sulfate. acs.org This creates a new carbon-carbon double bond, linking the pyrrole to another heterocyclic system.
Hydrazone Formation : Reaction with hydrazides, such as ferrocenecarboxylic acid hydrazide, yields corresponding hydrazones. researchgate.net These derivatives are often investigated for their metal-coordinating abilities.
Reductive Amination : The aldehyde can be converted to an amine through reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent.
Oxidation and Reduction : The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing alternative functional groups for further derivatization.
Conformational Analysis and Dynamic Behavior of Pyrrole-3-carbaldehyde Derivatives
The three-dimensional structure and conformational flexibility of pyrrole-3-carbaldehyde derivatives are critical determinants of their biological activity. These properties are investigated using a combination of experimental techniques and computational modeling.
X-ray Crystallography : Single-crystal X-ray diffraction provides precise information about the solid-state conformation of these molecules. mdpi.com Studies on related derivatives have shown that the 3,4-dimethyl-1H-pyrrole-2,5-dione ring system is nearly planar, with slight distortions influenced by the steric bulk of substituents. mdpi.com
NMR Spectroscopy : In solution, Nuclear Magnetic Resonance (NMR) techniques, particularly 2D methods like Nuclear Overhauser Effect Spectroscopy (NOESY), are used to determine the preferred conformation. mdpi.com NOESY experiments measure through-space interactions between protons, which can be used to deduce spatial proximity and the relative orientation of different parts of the molecule.
Computational Modeling : Quantum-chemical calculations, such as those using Density Functional Theory (DFT), are employed to predict stable conformations and rotational energy barriers. researchgate.net For example, calculations on pyrrole-2-carbaldehyde ferrocenoylhydrazone have been used to determine the most stable tautomeric and rotameric forms of the ligand. researchgate.net
These analyses reveal how substituents on the nitrogen and at the aldehyde position can influence the planarity of the molecule and the orientation of the side chains, which in turn affects how the molecule fits into a target's binding site.
Structure-Activity Relationship (SAR) Studies for Optimized Derivatives
Structure-Activity Relationship (SAR) studies systematically investigate how changes in a molecule's structure affect its biological activity. Such studies are essential for optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, extensive SAR studies have been conducted, particularly in the development of antimalarial agents. acs.org
In one such study, a series of compounds was synthesized by condensing various N-aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehydes with a pyrrolone moiety. The resulting molecules were tested for their efficacy against Plasmodium falciparum. acs.org
Key findings from these SAR studies include:
The Pyrrole Core (Ring B) : The 2,5-dimethylpyrrole unit was found to be critical for activity. Removing the methyl groups or replacing the pyrrole with other heterocycles like imidazole, pyrazole, or furan resulted in a significant (20- to 1000-fold) loss of potency. acs.org
The N-Substituent (influencing Ring A) : Modifications to the N-aryl ring are generally well-tolerated, allowing for the fine-tuning of properties.
The Pyrrolone Moiety (Ring C) : Methylation of the pyrrolone nitrogen led to a drastic reduction in potency (>100-fold). Modifications of the ester group on this ring, such as conversion to amides or the free acid, also resulted in considerably reduced activity. acs.org
The Linker : Reducing the double bond that links the pyrrole and pyrrolone rings, which was intended to decrease planarity, led to a derivative that was more than 10-fold less active. acs.org
These results underscore the specific structural requirements for biological activity and provide a clear roadmap for the rational design of more potent analogs.
Table 2: Summary of SAR Findings for Pyrrolone Antimalarials
| Modification Site | Structural Change | Impact on Antimalarial Activity | Reference |
|---|---|---|---|
| Pyrrole Ring (B) | Replacement with imidazole, pyrazole, furan | Significant loss of activity (20-1000x) | acs.org |
| Pyrrole Ring (B) | Removal of methyl groups | Lower metabolic stability and activity | acs.org |
| Pyrrolone Ring (C) | Methylation of NH group | Significant reduction in potency (>100x) | acs.org |
| Pyrrolone Ring (C) | Conversion of ester to amide or acid | Considerably reduced activity | acs.org |
This table is interactive and can be sorted by column.
Advanced Spectroscopic and Computational Characterization of 2,5 Dimethyl 1h Pyrrole 3 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a detailed map of the atomic connectivity and chemical environment within the 2,5-dimethyl-1H-pyrrole-3-carbaldehyde molecule can be constructed.
The ¹H and ¹³C NMR spectra provide fundamental information about the hydrogen and carbon atoms within the molecule. The chemical shifts are indicative of the electronic environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present. The aldehyde proton (CHO) typically appears as a singlet at a downfield chemical shift due to the electron-withdrawing nature of the carbonyl group. The pyrrole (B145914) ring proton (C4-H) also gives a singlet. The two methyl groups (C2-CH₃ and C5-CH₃) will each produce a singlet, though their chemical shifts may be slightly different depending on their proximity to the aldehyde group. The N-H proton of the pyrrole ring often appears as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield position. The carbons of the pyrrole ring (C2, C3, C4, and C5) will have distinct chemical shifts influenced by the substituents and their position within the heterocyclic ring. The methyl carbons will appear at upfield chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CHO | 9.5 - 10.0 | 180 - 190 |
| C4-H | 6.0 - 6.5 | 110 - 120 |
| N-H | 8.0 - 9.0 | - |
| C2-CH₃ | 2.2 - 2.4 | 10 - 15 |
| C5-CH₃ | 2.4 - 2.6 | 12 - 17 |
| C2 | - | 135 - 145 |
| C3 | - | 125 - 135 |
| C4 | - | 110 - 120 |
| C5 | - | 140 - 150 |
Note: These are general predicted ranges and can vary based on the solvent and experimental conditions.
To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, 2D NMR experiments are invaluable. sdsu.eduharvard.eduepfl.chmdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would primarily be used to confirm the absence of coupling for the singlet protons and to identify any long-range couplings, if present.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.eduepfl.ch It allows for the direct assignment of the protonated carbons in the molecule. For instance, the signal for the C4-H proton would show a cross-peak with the C4 carbon signal. Similarly, the methyl proton signals would correlate with their respective methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.eduepfl.chyoutube.com This is particularly useful for identifying the connectivity around quaternary carbons and the carbonyl group. For example, the aldehyde proton would show correlations to the C3 and C4 carbons of the pyrrole ring. The methyl protons would show correlations to the adjacent ring carbons.
Computational chemistry offers powerful tools for predicting NMR parameters, which can aid in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. To account for solvent effects, the Polarizable Continuum Model (PCM) can be employed. These calculations, often performed using Density Functional Theory (DFT), can provide theoretical chemical shifts that are in good agreement with experimental values, thereby confirming the structural assignment. mdpi.com
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong band in the region of 1650-1700 cm⁻¹ corresponds to the C=O stretching vibration of the aldehyde group. The N-H stretching vibration of the pyrrole ring typically appears as a broad band around 3200-3400 cm⁻¹. C-H stretching vibrations of the methyl groups and the pyrrole ring are expected in the 2800-3100 cm⁻¹ region. The C-N and C-C stretching vibrations of the pyrrole ring will appear in the fingerprint region (below 1600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the pyrrole ring are often strong in the Raman spectrum.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch | 3200 - 3400 |
| C-H stretch (aromatic & aliphatic) | 2800 - 3100 |
| C=O stretch (aldehyde) | 1650 - 1700 |
| C=C & C-N stretch (pyrrole ring) | 1400 - 1600 |
Note: These are general expected ranges.
Mass Spectrometry for Molecular Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For this compound (C₇H₉NO), the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z value corresponding to its molecular weight (123.15 g/mol ). sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
The fragmentation pattern can also be predicted. Common fragmentation pathways may include the loss of the formyl radical (CHO), leading to a significant fragment ion. Loss of a methyl group is another possible fragmentation pathway.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
|---|---|---|
| [M]⁺ | 123 | Molecular Ion |
| [M-CHO]⁺ | 94 | Loss of formyl radical |
| [M-CH₃]⁺ | 108 | Loss of a methyl group |
Note: The relative intensities of the fragments can provide further structural clues.
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. purdue.edunih.gov A single-crystal X-ray diffraction study of this compound would reveal bond lengths, bond angles, and torsion angles with high precision. This data would confirm the planarity of the pyrrole ring and the orientation of the aldehyde and methyl substituents. Intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the crystal packing, can also be elucidated. While a specific crystal structure for the title compound was not found in the initial search, related structures of substituted pyrroles have been characterized, providing a basis for what to expect. nih.govresearchgate.net
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,5-dimethyl-1H-pyrrole |
| 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
| 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde |
| 2,5-dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde |
| 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde |
| 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde |
| Pyrrole-2-carboxaldehyde |
| Pyrrole-2,5-dicarboxaldehyde |
| Pyrrole-3,4-dicarboxaldehyde |
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling serve as powerful tools for the in-depth characterization of molecular systems, providing insights that are complementary to experimental data. For this compound, these theoretical methods enable a detailed exploration of its electronic properties, potential biological interactions, and chemical behavior at the atomic level.
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. bath.ac.uk By solving the Kohn-Sham equations, DFT can accurately predict molecular geometries, electronic properties, and vibrational spectra. bath.ac.uk For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p) or 6-31+G(d,p), are employed to determine its most stable conformation (optimized geometry). researchgate.netresearchgate.netnih.gov
These calculations provide precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state. Furthermore, DFT is used to compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy gap between these frontier orbitals are crucial for understanding the molecule's electronic transitions and reactivity. researchgate.netnih.gov A relatively large HOMO-LUMO energy gap suggests high electronic stability and low chemical reactivity. nih.gov
Harmonic vibrational frequency calculations are also performed using DFT. The resulting theoretical vibrational spectra (infrared and Raman) can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for a Pyrrole Derivative Note: This data is representative of a substituted pyrrole and illustrates the type of information obtained from DFT calculations.
| Parameter | Calculated Value | Method/Basis Set |
| HOMO Energy | -6.2 eV | B3LYP/6-311G(d,p) |
| LUMO Energy | -1.8 eV | B3LYP/6-311G(d,p) |
| Energy Gap (ΔE) | 4.4 eV | B3LYP/6-311G(d,p) |
| Total Energy | -478.9 Hartree | B3LYP/6-311G(d,p) |
| Dipole Moment | 3.5 Debye | B3LYP/6-311G(d,p) |
Molecular Docking Simulations to Predict Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comvlifesciences.com This method is instrumental in drug discovery and for understanding potential biological activities. For this compound, docking simulations can be performed to predict its binding affinity and interaction mode with various protein targets, such as enzymes or receptors. nih.govresearchgate.net
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. mdpi.com A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site. mdpi.com These poses are evaluated using a scoring function, which estimates the binding free energy. The resulting "docking score" provides a measure of binding affinity, with lower scores generally indicating more favorable interactions. vlifesciences.com
Analysis of the best-docked poses reveals specific intermolecular interactions, such as hydrogen bonds, van der Waals forces, and pi-pi stacking, between the ligand and amino acid residues in the active site. nih.gov For instance, the aldehyde and pyrrole groups of the title compound could potentially form hydrogen bonds with residues like lysine (B10760008) or asparagine in a receptor's binding pocket. vlifesciences.comnih.gov These simulations provide valuable hypotheses about the molecule's mechanism of action at a molecular level, guiding further experimental studies. nih.gov
Table 2: Example Docking Simulation Results for a Heterocyclic Inhibitor Note: This table illustrates typical output from a molecular docking study, showing the binding score and key interacting residues.
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Pyrrole Derivative | Enoyl-Acyl Carrier Protein Reductase | -7.8 | Lys165, Tyr158 |
| Pyrrole Derivative | Carbonic Anhydrase II | -8.5 | His94, His96, Thr199 |
| Thieno[3,2-b]pyrrole Derivative | Lysine-Specific Demethylase 1 (LSD1) | -9.2 | Asn535, His564 |
Quantum Chemical Studies on Reactivity, Stability, and Aromaticity
Quantum chemical calculations, primarily through DFT, provide a suite of descriptors that quantify the reactivity, stability, and aromaticity of this compound. The energies of the HOMO and LUMO are fundamental in this analysis. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov
From these frontier orbital energies, several global reactivity descriptors can be calculated:
Electronegativity (χ): Measures the molecule's power to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment.
Electron Localization Function (ELF) and Molecular Electrostatic Potential (MEP) Surface Analysis
The Electron Localization Function (ELF) and Molecular Electrostatic Potential (MEP) are analyses that provide visual maps of the electron distribution within a molecule. researchgate.net
Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a chemically intuitive picture of electron pairing and localization. wikipedia.orgcam.ac.uk In an ELF map of this compound, regions with high ELF values (approaching 1) correspond to areas of high electron localization, such as covalent bonds and lone pairs. jussieu.fr This analysis clearly distinguishes the core electrons from the valence shell and visualizes the bonding patterns and non-bonding electron pairs on the nitrogen and oxygen atoms. wikipedia.org
Molecular Electrostatic Potential (MEP) surface analysis maps the electrostatic potential onto the electron density surface of the molecule. The MEP is a valuable tool for predicting reactivity, particularly electrophilic and nucleophilic attack sites. nih.gov The map uses a color scale to indicate different potential values:
Red regions: Indicate negative electrostatic potential, rich in electrons. These are sites susceptible to electrophilic attack. For the title compound, this region would be concentrated around the carbonyl oxygen atom.
Blue regions: Indicate positive electrostatic potential, electron-deficient areas. These are sites for potential nucleophilic attack. This would be found around the hydrogen atom of the pyrrole N-H group.
Green regions: Represent neutral or near-zero potential.
The MEP surface provides a clear and predictive guide to the molecule's intermolecular interaction patterns and reactive sites. nih.gov
Hirshfeld Surface Analysis and Investigations into Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comscirp.org By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it defines a unique surface for each molecule. mdpi.com
This surface can be mapped with various properties, most commonly d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red, indicating significant interactions like hydrogen bonds. mdpi.com For this compound, this would visualize the hydrogen bonds formed by the N-H group (donor) and the C=O group (acceptor).
Table 3: Illustrative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis Note: This data is from a representative crystal structure of a heterocyclic compound and illustrates the quantitative output of a 2D fingerprint plot analysis.
| Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | 34.3% |
| O···H / H···O | 19.2% |
| C···H / H···C | 16.7% |
| C···C | 6.5% |
| C···O / O···C | 6.7% |
Advanced Applications and Future Research Directions
Role as Versatile Building Blocks and Intermediates in Complex Organic Synthesis
2,5-dimethyl-1H-pyrrole-3-carbaldehyde serves as a crucial intermediate and versatile building block in the synthesis of more complex organic molecules. smolecule.comevitachem.comchemimpex.comguidechem.com Its aldehyde functional group provides a reactive site for numerous chemical transformations, including condensation, oxidation, reduction, and nucleophilic substitution reactions. chemimpex.com This reactivity allows for its efficient incorporation into diverse molecular frameworks.
The synthesis of derivatives often begins with the Paal-Knorr condensation to create the N-aryl-2,5-dimethylpyrrole core, followed by formylation using the Vilsmeier-Haack reaction to introduce the carbaldehyde group. nih.govucl.ac.uk This straightforward and high-yielding method makes N-aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehydes readily accessible intermediates for creating a wide array of compounds. nih.gov For instance, they are used in reductive amination reactions to produce various amine derivatives. ucl.ac.uk The pyrrole (B145914) scaffold itself is a key component in the synthesis of pharmaceuticals, agrochemicals, dyes, and perfumes. chemimpex.comchemicalbook.comchemicalbook.com
Exploration in Medicinal Chemistry and Pharmaceutical Research
The 2,5-dimethylpyrrole scaffold is a prominent feature in many bioactive molecules, driving significant interest in its medicinal chemistry applications.
The this compound framework is a valuable scaffold for developing biologically active molecules. smolecule.comucl.ac.uk By modifying the substituents on the pyrrole ring and the aldehyde group, researchers can synthesize libraries of compounds to investigate structure-activity relationships (SAR). ucl.ac.uk The unique structure, characterized by a pyrrole ring with various substituents, influences the molecule's reactivity and its interaction with biological targets. This adaptability makes it a foundational structure in the design of new therapeutic agents.
Derivatives of this compound have been investigated for a range of biological activities.
Antitubercular Activity: A significant area of research focuses on the antitubercular potential of these compounds. ucl.ac.uk Inspired by the potent antimycobacterial agent BM212, a 2,5-dimethylpyrrole derivative, numerous analogues have been synthesized and tested against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. nih.govucl.ac.ukkcl.ac.uk Structure-activity relationship studies have shown that specific substitutions are critical for antimycobacterial efficacy. ucl.ac.uk For example, analogues with a cyclohexanemethyl group on the methyleneamine side chain at the C3 position of the pyrrole core have shown potent inhibitory effects. ucl.ac.uk Some derivatives have demonstrated submicromolar activity against Mtb strains while exhibiting low toxicity to eukaryotic cells. kcl.ac.uk
Antimicrobial Activity: The pyrrole scaffold is recognized as a promising platform for developing new antimicrobial agents to combat the growing threat of antimicrobial resistance. nih.gov Derivatives have been synthesized and tested against various bacteria, including drug-resistant gram-positive and gram-negative strains. nih.gov For instance, certain diphenyl pyrrole compounds showed activity comparable or superior to levofloxacin. nih.gov
Anti-inflammatory and Anticancer Activity: Research has also explored the anti-inflammatory and anticancer potential of pyrrole derivatives. Some studies indicate that these compounds can inhibit thromboxane (B8750289) synthetase, an enzyme involved in inflammatory responses. Furthermore, certain pyrrole derivatives have shown potential in inhibiting the proliferation of cancer cells and are being investigated as potential PD-1/PD-L1 inhibitors for cancer immunotherapy. researchgate.netnih.gov
| Compound/Derivative Class | Biological Activity | Key Findings | Citations |
|---|---|---|---|
| N-aryl-2,5-dimethylpyrrole derivatives | Antitubercular | Designed as hybrids of MmpL3 inhibitors BM212 and SQ109; several derivatives showed submicromolar activity against M. tuberculosis and were also active against MDR and XDR strains. | kcl.ac.uk |
| 2,5-dimethylpyrrole derivatives with cyclohexanemethyl group | Antitubercular | Exhibited potent inhibitory effects against M. tuberculosis (H37Rv) with MIC values in the range of 0.40–>25 µg/mL. | ucl.ac.uk |
| Diphenyl pyrrole compounds | Antimicrobial | Showed notable activity against drug-resistant gram-positive and gram-negative bacteria, comparable to or surpassing levofloxacin. | nih.gov |
| 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | Antimicrobial, Anticancer | Studied for its potential biological activities in these areas. | |
| 1-tert-Butyl-1H-pyrrole-2-carbaldehyde derivatives | Anti-inflammatory, Anticancer | In vitro studies showed significant inhibitory effects on thromboxane A2 (TXA2) production. Also showed potential in inhibiting cancer cell proliferation. | |
| ZDS20 (A pyrrole-based derivative) | Anticancer (PD-L1 inhibitor) | Identified as a potential PD-L1 inhibitor with an IC50 value of 3.27 μM, serving as a lead for new cancer immunotherapy agents. | researchgate.net |
The versatility of the this compound scaffold contributes significantly to the discovery of new therapeutic agents. chemimpex.com Its derivatives are being explored to address critical global health challenges like tuberculosis and antimicrobial resistance. nih.govucl.ac.ukkcl.ac.uk By serving as a template for molecular hybridization and structure-based drug design, researchers have developed novel compounds targeting specific proteins like the MmpL3 transporter in M. tuberculosis. ucl.ac.ukkcl.ac.uk Furthermore, the scaffold has been used in virtual screening efforts to identify new small molecule inhibitors for immune checkpoints like PD-1/PD-L1, opening new avenues for cancer treatment. researchgate.netnih.gov
Applications in Materials Science and Functional Materials Development
The utility of this compound and its parent compound, pyrrole, extends into the realm of materials science. smolecule.comchemimpex.com
Pyrrole itself is a key monomer used in the preparation of electrically conducting polypyrroles through electrochemical polymerization. chemicalbook.comchemicalbook.com These polymers are used in creating photoconductive materials and for modifying electrode surfaces. chemicalbook.comchemicalbook.com Derivatives like 4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde are being investigated for their potential in developing functional materials due to their unique electronic properties. smolecule.com The ability to tune the chemical structure of these pyrrole-based compounds opens up possibilities for creating innovative materials with specific, tailored properties for various industrial and electronic applications. chemimpex.com
Integration into Novel Dyes and Pigments
The heterocyclic pyrrole core is a fundamental component in several classes of prominent synthetic dyes and pigments, such as porphyrins and boron-dipyrromethene (BODIPY) dyes. The synthesis of these complex chromophores often involves the condensation of pyrrole derivatives with aldehydes. nih.govnih.govresearchgate.net
Porphyrins, which form the core of natural pigments like heme and chlorophyll, are typically synthesized through the acid-catalyzed condensation of pyrroles and aldehydes. nih.govresearchgate.netnih.govresearchgate.net While traditional methods often utilize unsubstituted pyrrole, the use of substituted pyrroles allows for the creation of a vast library of synthetic porphyrins with tailored electronic and optical properties. The aldehyde functionality on this compound presents a reactive site for such condensation reactions, offering a potential route to novel porphyrin structures.
Similarly, BODIPY dyes, known for their sharp absorption spectra, high fluorescence quantum yields, and exceptional stability, are generally prepared through the condensation of two pyrrole units with an aldehyde or an acid chloride, followed by complexation with boron trifluoride. nih.govrsc.orgfrontiersin.org Research has demonstrated that a variety of aldehydes can be condensed with pyrroles, such as 2,4-dimethylpyrrole, to produce a wide range of BODIPY dyes with tunable photophysical properties. nih.govfrontiersin.org The structure of this compound makes it a candidate for participating in reactions to form new BODIPY-type fluorophores, where its inherent structure could influence the final dye's spectral characteristics.
Other Specialized Research Applications
Beyond the realm of dyes, the chemical reactivity of this compound makes it a compound of interest in flavor and fragrance chemistry as well as in the design of new agrochemicals.
Flavor and Fragrance Chemistry
Pyrrole derivatives are significant contributors to the aromas and flavors of cooked foods, primarily formed through the Maillard reaction. nih.govfao.org This complex series of reactions occurs between amino acids and reducing sugars at elevated temperatures, generating a rich array of volatile compounds, including pyrazines, furans, and pyrroles, which define the characteristic scent of baked bread, roasted meat, and coffee. nih.govmdpi.com Pyrroles and their derivatives are recognized as important flavor substances that can be formed by the cyclization and dehydration of intermediates in the Maillard pathway. nih.govnih.gov The presence of pyrrole compounds is a key factor in the aromatic quality of products like sesame oil. mdpi.com Given its structure as a substituted pyrrole aldehyde, this compound is a potential product of Maillard reactions and a candidate for investigation as a specific flavor or aroma compound.
Agrochemicals
The pyrrole scaffold is present in a number of commercially successful agrochemicals, including fungicides and insecticides. researchgate.net This has spurred research into new pyrrole derivatives as potential agents for crop protection. Studies have shown that various synthetic pyrrole derivatives exhibit significant insecticidal activity against pests like the cotton leafworm (Spodoptera littoralis) and cowpea aphids (Aphis craccivora). nih.govnih.gov For instance, a series of novel pyrrole derivatives demonstrated promising insecticidal bioefficacy in laboratory tests. researchgate.net Furthermore, related heterocyclic structures like 1H-pyrrole-2,5-diones are known to possess insecticidal properties. mdpi.com The molecular framework of this compound serves as a potential starting point for the synthesis of new classes of insecticides or other agrochemicals, where modifications to the pyrrole ring and the aldehyde group could be used to optimize biological activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
